N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide
Description
N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide (CAS: 314290-10-3) is a synthetic organic compound with the molecular formula C₁₅H₁₆N₄O₂ and a molecular weight of 284.31 g/mol . Its structure features:
- A propanamide group (–CO–NH–CH₂CH₃) linked to a phenyl ring.
- A hydrazino carbonyl bridge (–NH–NH–CO–) connecting the phenyl ring to a 1H-pyrrol-2-ylmethylene moiety.
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-(propanoylamino)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C15H16N4O2/c1-2-14(20)18-12-7-5-11(6-8-12)15(21)19-17-10-13-4-3-9-16-13/h3-10,16H,2H2,1H3,(H,18,20)(H,19,21)/b17-10+ |
InChI Key |
ILYZADJWWQCHRF-LICLKQGHSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CN2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide typically involves the reaction of pyrrole-2-formaldehyde with a hydrazine derivative. One common method involves dissolving pyrrole-2-formaldehyde in ethanol at room temperature and then adding it to a solution of the hydrazine derivative in a mixture of water and ethanol. The reaction mixture is heated and stirred for several hours, followed by cooling to room temperature to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydrazine moiety.
Scientific Research Applications
N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Physical Properties :
Comparison with Structurally Similar Compounds
Propanamide Derivatives with Sulfonamide Groups
- 2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (8)
- N-(4-(N-Acetylsulfamoyl)phenyl)-2-(4-isobutylphenyl)propanamide (10)
| Parameter | Target Compound | Compound 8 | Compound 10 |
|---|---|---|---|
| Core Structure | Propanamide-phenyl | Propanamide-phenyl-sulfonamide | Propanamide-phenyl-acetylsulfamoyl |
| Substituent | Pyrrole-hydrazine | 4-Methylpyrimidine | Acetyl group |
| Melting Point | Not reported | 152–154°C | 152–155°C |
| Synthetic Yield | Not reported | 73.5% | 79.4% |
| Polarity (Rf Value) | Not reported | 0.75 | 0.75 |
Key Differences :
- The target compound replaces the sulfonamide group in Compounds 8–11 with a hydrazino-pyrrole system. This substitution likely reduces polarity, as sulfonamides are highly polar due to their –SO₂–NH– groups .
Hydrazine-Linked Propanamides with Antibacterial Activity
- N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide (2d)
- N-(4-(2-(2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide (2j)
| Parameter | Target Compound | Compound 2d | Compound 2j |
|---|---|---|---|
| Core Structure | Propanamide-phenyl | Propanamide-naphthyl | Propanamide-naphthyl |
| Substituent | Pyrrole-hydrazine | 5-Bromo-2-hydroxybenzylidene | 2,4-Dichlorobenzylidene |
| Biological Activity | Not reported | MIC = 1.95 µg/ml (B. subtilis) | MIC = 1.95 µg/ml (B. subtilis) |
Key Differences :
- The target compound’s pyrrole-hydrazine group contrasts with the halogenated benzylidene groups in 2d and 2j. Halogens (Br, Cl) enhance lipophilicity and membrane permeability, whereas pyrrole may prioritize hydrogen bonding .
- The absence of a naphthyl group in the target compound suggests differences in aromatic surface area , which could impact interactions with bacterial targets like FabI enzymes .
Pyridinylmethylene Analogs
- N-(4-{[2-(3-Pyridinylmethylene)hydrazino]carbonyl}phenyl)propanamide
| Parameter | Target Compound | Pyridinylmethylene Analog |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂ | C₁₆H₁₆N₄O₂ |
| Substituent | Pyrrole | Pyridine |
| Monoisotopic Mass | 284.31 | 296.127 |
Key Differences :
- The pyridine analog’s higher mass may influence pharmacokinetic properties such as metabolic stability .
Research Implications and Structural Trends
- Synthetic Flexibility: The hydrazino carbonyl bridge allows modular substitution (e.g., pyrrole, pyridine, halogenated benzylidene), enabling tailored interactions with biological targets .
Biological Activity
N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide, a compound featuring a pyrrole moiety, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound contains a hydrazine linkage and a pyrrole ring, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine group can participate in redox reactions, while the pyrrole ring is known for its electron-rich nature, allowing it to form complexes with metal ions and interact with biomolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that compounds containing pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole compounds can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the hydrazine moiety enhances the antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic pathways.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function.
Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity.
Toxicological Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary toxicity studies indicate that this compound has a low toxicity profile in animal models at therapeutic doses. However, further studies are required to fully characterize its safety and potential side effects.
Q & A
Q. What are the recommended synthetic routes for N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide and its derivatives?
- Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with carbonyl-containing intermediates. For example:
- Hydrazone Formation : React pyrrole-2-carbaldehyde with hydrazine to form the hydrazine-carbaldehyde intermediate.
- Amide Coupling : Use coupling agents like HATU or EDC/HOBt to attach the propanamide group to the phenyl ring.
- Optimization : Solvent choice (e.g., ethanol or THF) and reaction time (12–24 hours under reflux) significantly impact yield. Catalytic acid (e.g., HCl) may enhance condensation efficiency .
- Example : In analogous compounds, yields improved from 48% to 83% by varying aldehydes and reaction conditions .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use NMR to confirm hydrazone proton peaks (δ 8.5–9.5 ppm) and aromatic protons. IR spectroscopy verifies carbonyl stretches (1650–1700 cm) and N–H bonds (3200–3400 cm) .
- Chromatography : HPLC with C18 columns (e.g., 30:70 ethyl acetate/hexane) ensures >98% purity. Retention times (e.g., 12–30 minutes) help identify byproducts .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 428.3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the antibacterial activity of such propanamide derivatives?
- Methodological Answer :
- Substituent Variation : Modify the pyrrole ring (e.g., halogenation) or phenyl group (e.g., methyl/chloro substituents). For instance, 4-chloro substitution reduced MIC values against B. subtilis to 1.95 µg/ml .
- Bioisosteric Replacement : Replace the hydrazine group with thiosemicarbazide to enhance lipophilicity and membrane penetration .
- QSAR Modeling : Use descriptors like LogP and polar surface area (PSA) to correlate with activity. In one study, a QSAR model with predicted MIC trends .
Q. What computational methods are effective in elucidating the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Dock the compound into the active site of FabI (enoyl-ACP reductase) using AutoDock Vina. Key interactions include hydrogen bonds with Tyr156 and hydrophobic contacts with Val163 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable ligand-protein complexes .
- Free Energy Calculations : Use MM-PBSA to estimate binding energy (e.g., ΔG = −35 kcal/mol), highlighting critical residues for mutagenesis studies .
Q. How should researchers resolve contradictions in bioactivity data across different derivatives?
- Methodological Answer :
- Data Normalization : Compare MIC values under standardized conditions (e.g., Mueller-Hinton agar, 37°C).
- Mechanistic Profiling : Test derivatives against resistant strains (e.g., methicillin-resistant S. aureus) to rule off-target effects .
- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends. For example, electron-withdrawing groups on the phenyl ring correlate with 3-fold higher activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
